6-Carboxyvanillic acid

Description

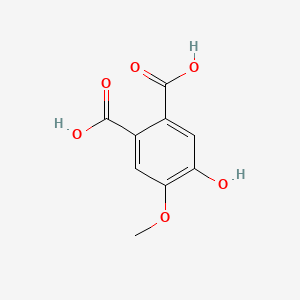

Structure

2D Structure

3D Structure

Properties

CAS No. |

63035-28-9 |

|---|---|

Molecular Formula |

C9H8O6 |

Molecular Weight |

212.16 g/mol |

IUPAC Name |

4-hydroxy-5-methoxyphthalic acid |

InChI |

InChI=1S/C9H8O6/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12)(H,13,14) |

InChI Key |

OFECJXVRRIHUSC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)C(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of 6 Carboxyvanillic Acid

Presence in Vascular Plants

6-Carboxyvanillic acid is not commonly reported as a major constituent in analyses of vanilla-derived products like extracts from Vanilla planifolia. ugm.ac.idunivr.it Extensive chromatographic studies of vanilla extracts focus on quantifying primary flavor components such as vanillin (B372448), along with other related phenolic compounds. ugm.ac.idresearchgate.net

While the aromatic profile of natural vanilla is complex, comprising over 200 identified molecules, the most significant compounds by concentration include vanillin, vanillic acid, p-hydroxybenzaldehyde, and p-hydroxybenzoic acid. univr.itresearchgate.net These compounds are typically formed during the curing process of vanilla pods, where enzymatic hydrolysis of precursors like glucovanillin (B191341) releases the characteristic flavor molecules. ugm.ac.idresearchgate.net

The table below lists the major aromatic compounds that are consistently identified in vanilla extracts, highlighting the absence of this compound in routine analyses.

Association with Lignocellulosic Biomass Degradation in Natural Environments

This compound is recognized as an important intermediate in the breakdown of lignin (B12514952), a complex polymer abundant in the cell walls of vascular plants. nih.gov Its presence in natural environments is directly linked to the biological and chemical degradation of this biomass.

In natural ecosystems, fungi and bacteria are the primary agents responsible for the decomposition of lignin. nih.gov These microorganisms secrete powerful extracellular enzymes that break down the complex lignin structure into smaller, more manageable aromatic compounds. nih.govusda.gov

This compound (commonly referred to in literature as 5-carboxyvanillate or 5CVA) has been identified as a key intermediate in the metabolic pathway of certain bacteria that degrade lignin-derived compounds. For instance, the soil bacterium Sphingomonas paucimobilis SYK-6 is capable of catabolizing 5,5'-dehydrodivanillate (B1216461) (DDVA), a biphenyl (B1667301) compound representative of a substructure found in lignin. nih.gov In this bacterial pathway, DDVA is converted through a series of enzymatic steps into 5-carboxyvanillate. nih.gov This intermediate is then further processed by a specific enzyme, 5-carboxyvanillate decarboxylase (LigW), which converts it into vanillate (B8668496) (vanillic acid). nih.gov

This metabolic sequence underscores the role of this compound as a transient but crucial molecule in the microbial funneling of complex lignin-derived aromatics into central metabolic pathways.

Table 2: Microbial Degradation Pathway Leading to this compound

| Precursor Compound (from Lignin) | Microorganism | Key Intermediate | Subsequent Product | Reference |

|---|

Beyond biological processes, this compound can be formed during the physico-chemical oxidation of lignin. These methods are often employed in industrial settings, such as pulp and paper manufacturing, to delignify biomass or to convert lignin into valuable chemicals. nih.govmdpi.com

Oxidative depolymerization of lignin involves treating the biomass with oxidizing agents like oxygen (O₂) or hydrogen peroxide (H₂O₂) under alkaline conditions and often at elevated temperatures and pressures. nih.govmdpi.com This process cleaves the ether and carbon-carbon bonds within the lignin polymer, generating a mixture of smaller aromatic compounds. nih.gov

While the primary target products of such oxidation are often vanillin and syringaldehyde, the harsh reaction conditions can lead to the formation of a wide array of oxidized intermediates. mdpi.com The complex biphenyl structures within lignin, when subjected to these oxidative pressures, can break down into intermediates like this compound, mirroring the initial steps observed in microbial degradation pathways before further oxidation or decomposition occurs. nih.gov

Table 3: Common Conditions for Physico-Chemical Lignin Oxidation

| Oxidation Method | Typical Oxidizing Agent(s) | Common Conditions | Primary Target Products | Potential Intermediate Formation |

|---|---|---|---|---|

| Alkaline Oxidation | Oxygen (O₂) | High pH (alkaline media), elevated temperature and pressure. nih.gov | Vanillin, Syringaldehyde | Can generate various oxidized aromatics, including dicarboxylic acids. mdpi.com |

Biological Formation and Biosynthetic Precursors of 6 Carboxyvanillic Acid

Pathways from Lignin-Derived Dimers

Lignin (B12514952) is composed of various substructures, including dimeric units with carbon-carbon linkages. The microbial catabolism of these dimers is a crucial process for lignin valorization.

The most well-characterized pathway for 5CVA formation is the degradation of 5,5′-dehydrodivanillate (DDVA), a biphenyl (B1667301) compound that serves as a model for the 5-5' linkages found in lignin. rsc.orgbiologiachile.clnih.gov The bacterium Sphingobium sp. strain SYK-6 (formerly classified as Sphingomonas paucimobilis SYK-6) is a key organism in which this pathway has been extensively studied. researchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.gov In this bacterium, DDVA is catabolized through a series of enzymatic reactions that ultimately yield 5CVA. nih.govresearchgate.netresearchgate.net This process is part of a larger metabolic network that allows the organism to utilize lignin-derived aromatic compounds as a sole source of carbon and energy. asm.orgasm.org The conversion of DDVA to 5CVA represents a critical juncture, bridging the breakdown of a complex dimer to a simpler aromatic acid that can be further metabolized. nih.govnih.gov

The cleavage of DDVA to 5CVA is a sophisticated enzymatic cascade involving several key enzymes. researchgate.netresearchgate.netresearchgate.net This pathway has been elucidated primarily through genetic and biochemical studies of Sphingobium sp. strain SYK-6. nih.govtandfonline.com

The initial step is the O-demethylation of one of the methoxy (B1213986) groups on DDVA. researchgate.net This reaction is catalyzed by the DDVA O-demethylase , a multi-component enzyme where LigX acts as the oxygenase component. researchgate.netasm.org LigX is a non-heme iron-dependent monooxygenase that converts DDVA into 2,2′,3-trihydroxy-3′-methoxy-5,5′-dicarboxybiphenyl (OH-DDVA). researchgate.netnih.govnih.gov

The subsequent step involves the cleavage of one of the aromatic rings of OH-DDVA. nih.govasm.org This is carried out by LigZ , an extradiol dioxygenase. researchgate.netresearchgate.netnih.gov LigZ catalyzes the meta-cleavage of the hydroxylated ring of OH-DDVA, resulting in a yellow-colored ring fission product. researchgate.netnih.gov

The final step in the formation of 5CVA is the hydrolysis of the meta-cleavage compound. nih.govresearchgate.netresearchgate.net This reaction is catalyzed by LigY , a C-C hydrolase. researchgate.netresearchgate.netresearchgate.net LigY acts on the product of the LigZ reaction to yield 5-carboxyvanillic acid and 4-carboxy-2-hydroxypentadienoic acid. nih.govqut.edu.aumdpi.com The 5CVA can then be further decarboxylated to vanillate (B8668496) by the enzymes LigW and LigW2. researchgate.netnih.govresearchgate.netnih.gov

| Enzyme | Gene | Function in DDVA Catabolism |

| DDVA O-demethylase | ligX | Catalyzes the O-demethylation of DDVA to form OH-DDVA. researchgate.netasm.org |

| OH-DDVA dioxygenase | ligZ | Catalyzes the meta-cleavage of an aromatic ring in OH-DDVA. researchgate.netresearchgate.netnih.gov |

| Hydrolase | ligY | Hydrolyzes the ring-cleavage product to yield 5-carboxyvanillic acid. researchgate.netresearchgate.netresearchgate.net |

Lignin's structure is a complex polymer containing various linkages, with biphenyl (5-5') and phenylcoumaran (β-5) structures being significant components. nih.govuu.nlresearchgate.net Biphenyl linkages account for approximately 10% of the bonds in softwood lignin. biologiachile.clnih.gov The degradation of these structures is essential for the complete breakdown of lignin. DDVA serves as a crucial model compound for the biphenyl structures found within the native lignin polymer. biologiachile.cltandfonline.com The microbial pathways that degrade DDVA to 5CVA are therefore representative of how bacteria can process the biphenyl portions of lignin. biologiachile.clnih.gov Fungal degradation of wood can also release DDVA. rsc.org

Formation from 5,5′-Dehydrodivanillate (DDVA) in Microbial Catabolism

Enzymatic Derivatization and Biotransformation Routes

Beyond the direct degradation of lignin dimers, 5CVA can be conceptualized within broader biotransformation pathways involving other aromatic compounds.

While the direct enzymatic oxidation of isoeugenol (B1672232) to 5-carboxyvanillic acid is not a commonly cited pathway, the metabolism of isoeugenol does lead to vanillin (B372448), a structurally related compound. researchgate.netresearchgate.net Vanillin can be oxidized to vanillic acid. nih.gov Separately, p-hydroxybenzoic acid is a known intermediate in the degradation of various lignin-derived monomers, such as p-coumaric acid. science.govnih.govrsc.org The degradation of these monomers typically proceeds through hydroxylation to form protocatechuic acid, which then undergoes ring cleavage. nih.gov There is no direct evidence in the provided search results for a pathway that oxidizes either isoeugenol or p-hydroxybenzoic acid to form 5-carboxyvanillic acid.

An alternative route to the formation of 5CVA's immediate precursor, DDVA, involves the enzymatic oligomerization of vanillic acid. rsc.orgresearchgate.net Fungal laccases, a type of oxidative enzyme, can catalyze the coupling of vanillic acid molecules to form DDVA. rsc.orgresearchgate.net This process demonstrates a biosynthetic link where a simpler lignin-derived monomer can be built up into the dimeric substrate required for 5CVA production.

Microbial and Enzymatic Catabolic Pathways of 6 Carboxyvanillic Acid

Core Degradation Pathway to Vanillic Acid

The central route for the catabolism of 6-carboxyvanillic acid begins with a crucial decarboxylation step, converting it to the more readily metabolizable vanillic acid. This product then enters a well-established pathway for aromatic compound degradation.

The initial and pivotal step in the degradation of this compound (also known as 5-carboxyvanillate or 5CVA) is its conversion to vanillate (B8668496). nih.gov This reaction is a non-oxidative decarboxylation catalyzed by specific enzymes. In the well-studied bacterium Sphingomonas paucimobilis SYK-6, two key enzymes, LigW and LigW2, are responsible for this transformation. nih.govnih.gov

The gene product of ligW, named LigW, was the first 5CVA decarboxylase to be isolated and characterized. nih.gov It efficiently catalyzes the decarboxylation of 5CVA to produce vanillate. nih.gov Subsequent research revealed the presence of a second decarboxylase gene, ligW2, which encodes the LigW2 enzyme. nih.govnih.gov The amino acid sequence of LigW2 shares 37% identity with LigW, and it functions similarly as a non-oxidative decarboxylase. nih.gov

| Enzyme | Gene | Molecular Mass (Da) | Function | Key Findings |

|---|---|---|---|---|

| LigW | ligW | ~37,000 | Non-oxidative decarboxylation of 5CVA to vanillate | First 5CVA decarboxylase identified; does not require metal ions or cofactors. nih.gov |

| LigW2 | ligW2 | 39,379 | Non-oxidative decarboxylation of 5CVA to vanillate | Shows 37% amino acid identity with LigW; plays a more significant role in the growth on DDVA. nih.gov |

Following its formation, vanillic acid is channeled into a central aromatic degradation route known as the protocatechuate (PCA) 4,5-cleavage pathway. nih.govnih.gov This pathway is essential for the breakdown of various lignin-derived aromatic compounds in bacteria like Sphingomonas and Comamonas. researchgate.netnih.gov First, vanillate undergoes O-demethylation to form protocatechuate (PCA). asm.org

The PCA 4,5-cleavage pathway then proceeds through a series of enzymatic steps:

Ring Cleavage : The aromatic ring of PCA is cleaved by PCA 4,5-dioxygenase (LigAB) to produce 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS). asm.org

Dehydrogenation : CHMS is oxidized by CHMS dehydrogenase (LigC) to form 2-pyrone-4,6-dicarboxylate (PDC). asm.org

Hydrolysis : PDC is then hydrolyzed by PDC hydrolase (LigI) to yield 4-oxalomesaconate (OMA). nih.govasm.org

Hydration : OMA is converted to 4-carboxy-4-hydroxy-2-oxoadipate (CHA) by OMA hydratase (LigJ). asm.org

Final Cleavage : Finally, CHA is cleaved by CHA aldolase (LigK) to produce pyruvate and oxaloacetate, which are central metabolites that can enter the Krebs cycle. asm.orgasm.org

This sequence of reactions represents a key metabolic route for funneling carbon from complex aromatic compounds into the cell's primary metabolic pathways. researchgate.netnih.gov

Involvement in Broader Aromatic Compound Metabolism

The catabolism of this compound is not an isolated process but is integrated within the broader metabolic network for degrading various aromatic compounds.

White-rot fungi, such as Phanerochaete chrysosporium, are renowned for their powerful and non-specific enzymatic systems capable of degrading lignin (B12514952) and a vast array of recalcitrant aromatic compounds. nih.govaimspress.comnih.gov These fungi secrete a suite of extracellular enzymes, including lignin peroxidases and manganese peroxidases, that generate highly reactive radicals to attack complex aromatic structures. researchgate.netnih.gov

While the specific transformation of this compound to gallic acid is not extensively detailed, the metabolic activities of white-rot fungi on related aromatic acids are well-documented. These organisms can perform various modifications on aromatic rings, including hydroxylation, demethoxylation, and decarboxylation. It is plausible that through a series of such enzymatic reactions, this compound could be converted to gallic acid. For instance, fungi like Trametes versicolor and Gelatoporia subvermispora are known to catabolize lignin-related compounds such as 4-hydroxybenzoate, funneling them toward central metabolism. escholarship.orgescholarship.org The conversion of vanillic acid, a closely related compound, to protocatechuic acid is a known step in many microbial pathways, and further hydroxylation could potentially lead to gallic acid. nih.gov

The enzymatic machinery for degrading this compound is also utilized in the breakdown of other lignin-derived compounds. A clear example is the catabolism of 5-formylferulic acid (FFA), a downstream metabolite from the degradation of β-5-type lignin dimers like dehydrodiconiferyl alcohol (DCA). nih.govacs.org

Association with Ferulic Acid Catabolism

While this compound (also known as 5-carboxyvanillic acid) is not a direct intermediate in the primary catabolic pathways of ferulic acid, its degradation is linked through enzymes that exhibit activity on structurally related molecules. This association is particularly evident in the metabolism of lignin-derived compounds by bacteria such as Sphingobium lignivorans SYK-6.

This bacterium can break down complex lignin-derived dimers, like dehydrodiconiferyl alcohol (DCA), into smaller aromatic compounds, including vanillin (B372448) and 5-formylferulic acid (FFA). The subsequent catabolism of FFA involves a pathway that ultimately yields ferulic acid. A key step in this pathway is the conversion of 5-carboxyferulic acid (CFA) to ferulic acid. This reaction is catalyzed by the enzymes LigW and LigW2, which are recognized as 5-carboxyvanillic acid decarboxylases.

The catabolic sequence from FFA to ferulic acid proceeds as follows:

Oxidation: 5-formylferulic acid (FFA) is oxidized to 5-carboxyferulic acid (CFA). This step is catalyzed by the NAD+-dependent enzyme FerD.

Decarboxylation: 5-carboxyferulic acid (CFA) is then converted to ferulic acid through decarboxylation. This reaction is carried out by the enzymes LigW and LigW2, with LigW2 playing a more significant role in this specific pathway.

Therefore, the association between this compound and ferulic acid catabolism is defined by the shared enzymatic machinery. The decarboxylases responsible for breaking down this compound are also utilized by the microorganism to process a key intermediate (CFA) in a pathway that generates ferulic acid from other lignin degradation products.

Interactive Data Table: Enzymes in the Catabolism of 5-Formylferulic Acid Below is a summary of the enzymes from Sphingobium lignivorans SYK-6 involved in the conversion of 5-formylferulic acid to ferulic acid.

| Enzyme Name | Gene | Substrate | Product | Reaction Type |

| FerD | ferD | 5-Formylferulic acid (FFA) | 5-Carboxyferulic acid (CFA) | Oxidation |

| LigW | ligW | 5-Carboxyferulic acid (CFA) | Ferulic acid | Decarboxylation |

| LigW2 | ligW2 | 5-Carboxyferulic acid (CFA) | Ferulic acid | Decarboxylation |

Mechanisms of Ring Fission and Side-Chain Modification

The primary catabolic transformation of this compound in microorganisms is a side-chain modification, specifically a nonoxidative decarboxylation. Direct ring fission of the this compound molecule has not been observed as the initial step. Instead, the molecule is first simplified, and the resulting product, vanillate, is channeled into a pathway that involves ring cleavage.

Side-Chain Modification: Decarboxylation

In bacteria like Sphingomonas paucimobilis SYK-6, this compound is converted directly to vanillate. This reaction involves the removal of a carboxyl group from the aromatic ring (a C-C bond cleavage) and its replacement with a proton.

The key enzyme catalyzing this step is 5-carboxyvanillate decarboxylase (LigW) . Studies have elucidated several characteristics of this enzyme and its mechanism:

It performs a nonoxidative decarboxylation, as confirmed by experiments showing the incorporation of deuterium (B1214612) from D₂O into the vanillate product.

The reaction mechanism involves the enzyme facilitating the transfer of a proton to the C5 position of the substrate before the cleavage of the carboxyl group.

The initial product released from the reaction is CO₂, not bicarbonate (HCO₃⁻).

While early research suggested LigW did not require cofactors, more recent detailed studies have shown that the enzyme's catalytic activity depends on the presence of Manganese (Mn²⁺).

Interactive Data Table: Kinetic Properties of 5-Carboxyvanillate Decarboxylase (LigW) The following table presents the kinetic parameters for the LigW enzyme from two different bacterial species.

| Enzyme Source | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Sphingomonas paucimobilis SYK-6 | 2.2 | 55 | 4.0 x 10⁴ |

| Novosphingobium aromaticivorans | 27 | 245 | 1.1 x 10⁵ |

| Data sourced from J. Am. Chem. Soc. 2016, 138, 5, 1548–1558. |

Subsequent Ring Fission

Following the decarboxylation of this compound to vanillate, the catabolic pathway continues with the degradation of vanillate. In S. paucimobilis SYK-6, vanillate is first O-demethylated to form protocatechuate. It is this intermediate, protocatechuate, that undergoes aromatic ring fission.

The ring cleavage is catalyzed by protocatechuate 4,5-dioxygenase , an enzyme that incorporates molecular oxygen to break the aromatic ring between carbons 4 and 5. This reaction yields 4-carboxy-2-hydroxymuconate semialdehyde, which is then further processed through several enzymatic steps before its metabolites enter central metabolic cycles like the Krebs cycle.

Academic Synthetic Methodologies for 6 Carboxyvanillic Acid

Chemical Synthesis Approaches

The primary chemical strategies for synthesizing 6-carboxyvanillic acid involve the oxidation of a precursor molecule where one of the carboxyl groups is already present or is in a form that can be readily converted, such as an aldehyde group.

A well-established and efficient method for the preparation of this compound is the oxidation of 5-carboxyvanillin. This method leverages the selective oxidation of the aldehyde group at position 5 to a carboxylic acid. The use of alkaline silver oxide as the oxidizing agent has been reported to be particularly effective for this transformation, providing a clean reaction with a high yield. cdnsciencepub.com The reaction proceeds readily, converting the aldehyde functional group into a carboxylate, which is then protonated to yield the final dicarboxylic acid product. cdnsciencepub.com Reports indicate that this oxidation can result in a quantitative yield of 5-carboxyvanillic acid after purification. cdnsciencepub.com

Table 1: Synthesis of this compound via Oxidation of 5-Carboxyvanillin

| Reactant | Oxidizing Agent | Key Conditions | Product | Yield |

|---|

An alternative synthetic pathway involves starting from more accessible precursors and incorporating the necessary functional groups through a multi-step process. One such route begins with orthovanillic acid (2-hydroxy-3-methoxybenzoic acid). cdnsciencepub.com This precursor is first subjected to a formylation reaction to introduce an aldehyde group at the 5-position, yielding 5-carboxyvanillin. cdnsciencepub.com The formylation can be achieved using hexamethylenetetramine in hot glacial acetic acid, followed by the addition of hot hydrochloric acid. cdnsciencepub.com This second step involves the hydrolysis of the intermediate formed with hexamethylenetetramine to release the free aldehyde.

The resulting 5-carboxyvanillin is then oxidized to this compound in a subsequent step, typically using the same silver oxide method described previously. cdnsciencepub.com This multi-step approach provides a complete synthesis from a simpler starting material.

Table 2: Multi-step Synthesis from Orthovanillic Acid

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Formylation | Orthovanillic acid | 1. Hexamethylenetetramine, Glacial acetic acid 2. Hydrochloric acid (HCl) | 5-Carboxyvanillin |

Comparison of Synthetic Routes in Laboratory Scale

When comparing these two synthetic approaches on a laboratory scale, the primary distinction lies in the starting material and the number of synthetic steps.

The oxidation of 5-carboxyvanillin (Section 6.1.1) is a direct, single-step conversion that is highly efficient, often yielding a quantitative amount of the desired product. cdnsciencepub.com The main consideration for this route is the commercial availability and cost of the starting material, 5-carboxyvanillin. If 5-carboxyvanillin is readily accessible, this method is superior in its simplicity and high conversion rate.

Table 3: Mentioned Compound Names

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | 4-hydroxy-5-methoxyphthalic acid | 5-Carboxyvanillic acid |

| 5-Carboxyvanillin | 4-hydroxy-5-methoxyisophthalaldehyde | 5-Formylvanillic acid |

| Silver Oxide | Silver(I) oxide | - |

| Orthovanillic acid | 2-hydroxy-3-methoxybenzoic acid | - |

| Hexamethylenetetramine | 1,3,5,7-Tetraazatricyclo[3.3.1.1³,⁷]decane | Methenamine |

| Glacial acetic acid | Ethanoic acid | - |

| Hydrochloric acid | Chlorane | - |

Advanced Analytical Approaches for 6 Carboxyvanillic Acid Elucidation and Detection

Chromatographic Techniques for Isolation and Purification

Chromatographic methods are fundamental for the separation of 6-carboxyvanillic acid from other metabolites. The choice of technique often depends on the complexity of the sample and the required purity of the isolated compound.

Paper Chromatography and Thin-Layer Chromatography

Paper chromatography and thin-layer chromatography (TLC) are valuable for the initial qualitative analysis and separation of this compound. These techniques separate compounds based on their differential partitioning between a stationary phase (typically cellulose (B213188) paper or a thin layer of silica (B1680970) gel on a plate) and a mobile phase (a solvent or mixture of solvents). chemijournal.comchemguide.co.uk

The separation is based on the principle of polarity. The stationary phase is typically polar, while the mobile phase can be varied in polarity. Polar compounds, like this compound with its two carboxylic acid groups and a hydroxyl group, will have a stronger affinity for the stationary phase and thus travel a shorter distance up the plate. libretexts.org The distance traveled by the compound relative to the distance traveled by the solvent front is known as the Retention Factor (Rf value). khanacademy.org This value is a characteristic of the compound in a specific solvent system and can be used for identification by comparing it to the Rf value of a known standard. sjomr.org.in

For the separation of acidic compounds like this compound, a common mobile phase is a mixture of n-butanol, acetic acid, and water. amrita.edu The acetic acid in the solvent system helps to keep the carboxylic acid groups protonated, reducing their polarity and allowing for better separation. After development, the chromatogram is dried, and the spots can be visualized under UV light or by spraying with a suitable chemical reagent that reacts with the compound to produce a colored spot. libretexts.org

Table 1: Hypothetical Rf Values for this compound and Related Compounds on a Silica Gel TLC Plate

| Compound | Mobile Phase (n-butanol:acetic acid:water, 12:3:5) | Expected Rf Value |

| This compound | Solvent A | 0.35 |

| Vanillic acid | Solvent A | 0.50 |

| Protocatechuic acid | Solvent A | 0.42 |

Note: These are illustrative values. Actual Rf values can vary depending on the exact experimental conditions.

Spectrometric Methods for Structural and Pathway Analysis

Spectrometric techniques are indispensable for the definitive structural identification of this compound and for tracing its formation and consumption in metabolic pathways.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Catabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for elucidating the metabolic fate of substrates that lead to the formation of this compound. In catabolic studies, microorganisms are often fed with a substrate labeled with stable isotopes, such as ¹³C or ¹⁵N. nih.govrsc.org As the substrate is metabolized, the isotopes are incorporated into the downstream intermediates, including this compound.

NMR spectroscopy can then be used to track the position of the isotopic labels in the structure of the isolated intermediates. caister.com For example, ¹³C-NMR can pinpoint which carbon atoms in the this compound molecule originated from the labeled substrate. This information is crucial for reconstructing the entire metabolic pathway and understanding the enzymatic reactions involved.

Mass spectrometry provides highly sensitive detection and accurate mass measurements of metabolites. When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the identification and quantification of this compound in complex biological extracts. The mass spectrometer measures the mass-to-charge ratio of the ionized compound, which can be used to confirm its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and obtain a characteristic fragmentation pattern, which serves as a molecular fingerprint for unambiguous identification.

Table 2: Predicted Spectrometric Data for this compound

| Analytical Technique | Predicted Data |

| ¹H-NMR | Signals for aromatic protons, a methoxy (B1213986) group, and acidic protons of the hydroxyl and two carboxyl groups. |

| ¹³C-NMR | Distinct signals for each of the nine carbon atoms, including the two carboxyl carbons, the methoxy carbon, and the aromatic carbons. |

| Mass Spectrometry (ESI-) | [M-H]⁻ ion at m/z 211.02, corresponding to the molecular formula C₉H₇O₆⁻. |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar functional groups (two carboxylic acids and one hydroxyl group), is non-volatile and would decompose at the high temperatures used in GC. Therefore, a chemical modification step known as derivatization is necessary prior to analysis. jfda-online.com

Derivatization involves reacting the analyte with a specific reagent to replace the active hydrogens on the polar functional groups with nonpolar moieties. researchgate.net This process increases the volatility and thermal stability of the compound, making it suitable for GC analysis. A common method for derivatizing compounds with carboxylic acid and hydroxyl groups is silylation . Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com

Once derivatized, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides their mass spectra. The mass spectrum of the derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern, allowing for its positive identification and quantification. chalmers.se

Table 3: Derivatization of this compound for GC-MS Analysis

| Compound | Structure | Properties | Derivatization Reagent | Derivatized Product | Properties of Derivative |

| This compound | C₉H₈O₆ | Non-volatile, thermally labile | BSTFA | Tris(trimethylsilyl)-6-carboxyvanillic acid | Volatile, thermally stable |

Biotechnological Applications and Metabolic Engineering Strategies Involving 6 Carboxyvanillic Acid

Significance in Lignin (B12514952) Valorization

Lignin is an abundant, renewable resource, but its complex and heterogeneous structure makes it challenging to depolymerize into a uniform stream of valuable chemicals. Microbial conversion strategies are being developed to funnel the diverse array of lignin breakdown products into specific, high-value molecules, a process often referred to as biological funneling.

A significant portion of the linkages within the lignin polymer are C-C bonds, which are particularly recalcitrant to chemical degradation. The biphenyl (B1667301) 5,5′-dehydrodivanillate (DDVA) is a representative lignin-derived dimer containing a C5-C5′ linkage that is commonly found in lignin depolymerization mixtures. The bioconversion of DDVA into 6-carboxyvanillic acid (also known as 5-carboxyvanillic acid or 5CVA) represents a key strategy in lignin valorization. This transformation converts a complex, low-value component of lignin into a strategic building block for the production of new bio-based polymers. The development of biocatalysts capable of efficiently funneling lignin-derived dimers like DDVA into valuable compounds such as this compound is a primary focus of current research in the circular bio-economy.

Engineering of Microbial Cell Factories

The development of robust and efficient microbial cell factories is central to the successful biotechnological production of this compound from lignin. This involves selecting a suitable microbial chassis and equipping it with the necessary metabolic pathways through genetic engineering.

Pseudomonas putida KT2440 is a non-pathogenic, industrially relevant bacterium that has been extensively utilized for lignin valorization due to its robust metabolism and tolerance to aromatic compounds. Its genetic tractability makes it an ideal candidate for engineering novel metabolic pathways for the production of bio-based chemicals.

The bacterium Sphingobium lignivorans SYK-6 possesses a well-characterized metabolic pathway for the degradation of DDVA. To engineer P. putida KT2440 for the production of this compound, key genes from this pathway are heterologously expressed in the new host. P. putida KT2440 is a suitable host because it does not naturally degrade this compound, allowing for its accumulation as a final product.

The conversion of DDVA to this compound involves a three-step enzymatic cascade:

O-demethylation: The multicomponent oxygenase LigX, composed of an oxygenase (LigXa), a ferredoxin (LigXc), and a ferredoxin reductase (LigXd), catalyzes the O-demethylation of DDVA to produce 2,2′,3-trihydroxy-3′-methoxy-5,5′-dicarboxybiphenyl (OH-DDVA).

Ring Cleavage: The extradiol dioxygenase LigZ then cleaves one of the aromatic rings of OH-DDVA.

Hydrolysis: Finally, the hydrolase LigY acts on the meta-cleavage product to yield this compound and 4-carboxy-2-hydroxypenta-2,4-dienoate (CHPD).

To enable this conversion in P. putida KT2440, a synthetic DNA module containing the ligXa, ligXc, ligXd, ligZ, and ligY genes from S. lignivorans SYK-6 is introduced and expressed.

| Gene | Encoded Enzyme | Function in DDVA Pathway | Source Organism |

| ligXa | Oxygenase component of DDVA O-demethylase | O-demethylation of DDVA | Sphingobium lignivorans SYK-6 |

| ligXc | Ferredoxin of DDVA O-demethylase | Electron transfer | Sphingobium lignivorans SYK-6 |

| ligXd | Ferredoxin reductase of DDVA O-demethylase | Electron transfer | Sphingobium lignivorans SYK-6 |

| ligZ | OH-DDVA dioxygenase | Ring cleavage of OH-DDVA | Sphingobium lignivorans SYK-6 |

| ligY | OH-DDVA meta-cleavage compound hydrolase | Hydrolysis to this compound | Sphingobium lignivorans SYK-6 |

A significant bottleneck in the bioconversion of DDVA to this compound is the efficient uptake of the substrate into the microbial cell. To address this, transport systems from S. lignivorans SYK-6 have been co-expressed in P. putida KT2440. The transport of DDVA across the bacterial membranes is facilitated by two key proteins:

DdvT: A TonB-dependent receptor located in the outer membrane.

DdvK: A major facilitator superfamily (MFS) transporter in the inner membrane.

Resting cell bioprocesses, where non-growing cells are used as biocatalysts, have been successfully developed for the production of this compound. This approach uncouples product formation from cell growth, which can increase yields and simplify downstream processing. Optimization of resting cell conditions, such as cell density and substrate concentration, is critical for maximizing product accumulation. Research has demonstrated that engineered P. putida KT2440 expressing the DDVA degradation pathway and transport systems can achieve significant conversion of DDVA into this compound.

| Bioconversion Parameter | Condition / Result |

| Biocatalyst | Pseudomonas putida KT2440 with heterologous expression of ligXacd, ligZ, ligY, ddvK, and ddvT from S. lignivorans SYK-6 |

| Process Type | Resting cell bioconversion |

| Substrate | 5,5′-dehydrodivanillate (DDVA) |

| Product | This compound (5CVA) |

| Key Optimization Strategy | Co-expression of outer (DdvT) and inner (DdvK) membrane transporters to enhance substrate uptake. |

Sphingobium lignivorans SYK-6 is a well-studied bacterium known for its remarkable ability to degrade a wide variety of lignin-derived aromatic compounds, including both monomers and dimers. This catabolic prowess makes it a valuable source of genetic material for metabolic engineering applications. The entire metabolic pathway for the conversion of DDVA into central metabolites has been elucidated in this organism. While S. lignivorans SYK-6 can be used directly for some biotransformations, its primary role in the context of this compound production is as a genetic donor for engineering more industrially robust hosts like P. putida KT2440. The native pathway in SYK-6 further degrades this compound, making it unsuitable for the accumulation of this specific product. However, the study of its enzymes and transport systems has been instrumental in designing the successful bioconversion process in P. putida.

Future Research Directions and Perspectives on 6 Carboxyvanillic Acid

Elucidation of Undiscovered Biosynthetic and Catabolic Routes

A fundamental aspect of harnessing 6-Carboxyvanillic acid lies in a comprehensive understanding of its natural synthesis and degradation pathways. Currently, knowledge of its precise biosynthetic and catabolic routes in various microorganisms is limited. Future research should prioritize the discovery and characterization of novel enzymatic pathways involved in its metabolism. While the catabolism of related compounds like vanillic acid is known to proceed through intermediates such as protocatechuate, the specific enzymes and regulatory networks governing the formation and breakdown of this compound are not fully mapped out. rug.nl

Key research questions to be addressed include:

What are the key enzymatic steps leading to the formation of this compound from various lignin-derived precursors?

Which microorganisms, particularly from underexplored environments, possess unique and efficient pathways for its synthesis or degradation?

How are these metabolic pathways regulated at the genetic and protein levels in response to different environmental cues and substrate availability?

Advanced methodologies, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in this exploratory phase. By identifying novel enzymes and metabolic routes, researchers can create a more extensive toolkit for the bio-based production of this compound and its derivatives.

Advanced Enzyme Engineering for Enhanced Efficiency and Specificity

Once novel biosynthetic and catabolic enzymes for this compound are identified, the next frontier will be to enhance their performance for industrial applications. Wild-type enzymes often exhibit limitations such as low catalytic efficiency, substrate or product inhibition, and instability under process conditions. Advanced enzyme engineering techniques offer a powerful means to overcome these challenges. nih.gov

Future research in this area should focus on:

Rational Design and Directed Evolution: Utilizing computational modeling and high-throughput screening to engineer enzymes with improved kinetic properties, thermal stability, and solvent tolerance. frontiersin.orgnih.gov Techniques like error-prone PCR, DNA shuffling, and site-directed mutagenesis can be employed to create vast libraries of enzyme variants for screening. chalmers.se

Substrate Specificity Modification: Engineering enzymes to preferentially recognize and convert specific lignin-derived aromatic compounds into this compound, thereby minimizing the formation of undesirable byproducts.

The overarching goal of these enzyme engineering efforts is to develop robust and highly efficient biocatalysts tailored for the specific and high-yield production of this compound in an industrial setting. rug.nl

Development of Integrated Bioprocesses for Sustainable Production

The economically viable production of this compound from lignocellulosic biomass necessitates the development of integrated and sustainable bioprocesses. taylorfrancis.com This requires a holistic approach that encompasses upstream feedstock processing, microbial fermentation, and downstream product recovery. frontiersin.org

Future research should be directed towards:

Consolidated Bioprocessing (CBP): Engineering microorganisms that can simultaneously break down lignin (B12514952) and convert the resulting aromatic monomers into this compound in a single step. This would streamline the production process and reduce operational costs.

Advanced Separation and Purification Technologies: Developing cost-effective and environmentally friendly methods for the recovery of high-purity this compound from complex fermentation broths.

By focusing on the development of these integrated bioprocesses, the sustainable and large-scale production of this compound can be realized, paving the way for its use as a key platform chemical. researchgate.netmdpi.comnih.gov

Exploration of Novel Biotechnological Applications Beyond Lignin Valorization

While the production of this compound from lignin is a significant goal, its potential applications as a chemical building block are equally important. Its dicarboxylic acid functionality makes it a prime candidate for the synthesis of novel bio-based polymers. researchgate.net

Future research in this area should explore:

Bio-based Polyesters and Polyamides: Utilizing this compound as a monomer for the synthesis of high-performance polymers with unique thermal and mechanical properties. wur.nlrsc.org These bio-based plastics could serve as sustainable alternatives to their petroleum-derived counterparts in various applications, including packaging and textiles. nih.govmdpi.com

Specialty Chemicals and Pharmaceuticals: Investigating the use of this compound as a precursor for the synthesis of fine chemicals, fragrances, and pharmaceutically active compounds. Its aromatic structure and multiple functional groups provide a versatile scaffold for chemical modification.

The exploration of these novel applications will be crucial in establishing a market for this compound and driving the development of a circular bioeconomy centered around renewable resources.

Data on Related Bio-based Aromatic Acids

| Compound Name | Source | Potential Application | Reference |

| 2,5-Furandicarboxylic acid (FDCA) | C6 sugars from biomass | Replacement for terephthalic acid in polyesters (e.g., PEF) | nih.gov |

| Vanillic acid | Lignin | Building block for aliphatic-aromatic polymers | researchgate.net |

| Pyridine dicarboxylic acid (PDC) | Biomass | Production of polyesters with intriguing properties | wur.nl |

| 4-Hydroxybenzoic acid | Lignin | Monomer for thermotropic main-chain polyesters | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.